molecular formula C11H17F2NO4 B1404995 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid CAS No. 1363382-41-5

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid

Cat. No.: B1404995
CAS No.: 1363382-41-5
M. Wt: 265.25 g/mol
InChI Key: JLNGYRXKVKIZNJ-UHFFFAOYSA-N
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Description

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid is a compound of significant interest in organic chemistry. It features a cyclobutane ring substituted with two fluorine atoms and a carboxylic acid group, along with a Boc-protected aminomethyl group. The presence of the Boc (tert-butoxycarbonyl) group is crucial for protecting the amine during various synthetic processes.

Preparation Methods

The synthesis of 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid typically involves multiple steps. One common route includes the formation of the cyclobutane ring followed by the introduction of the fluorine atoms and the carboxylic acid group. The aminomethyl group is then introduced, and finally, the Boc group is added to protect the amine. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid exerts its effects is largely dependent on its interactions with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions, allowing the free amine to interact with various biological targets. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid can be compared with other similar compounds, such as:

    1-(Boc-aminomethyl)-cyclobutanecarboxylic acid: Lacks the fluorine atoms, making it less stable and reactive.

    3,3-Difluorocyclobutanecarboxylic acid: Lacks the Boc-protected aminomethyl group, limiting its use in peptide synthesis.

    1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid: Contains only one fluorine atom, affecting its reactivity and stability.

The presence of both the Boc-protected aminomethyl group and the difluorocyclobutane ring makes this compound unique and highly valuable in various applications .

Properties

IUPAC Name

3,3-difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-10(7(15)16)4-11(12,13)5-10/h4-6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNGYRXKVKIZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid
Reactant of Route 2
1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid
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1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid
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1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid
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1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid
Reactant of Route 6
1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid

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